2,3-Difluoro-1,4-dimethoxybenzene
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Description
2,3-Difluoro-1,4-dimethoxybenzene is an organic compound with the molecular weight of 174.15 .
Molecular Structure Analysis
The InChI code for this compound is1S/C8H8F2O2/c1-11-5-3-4-6(12-2)8(10)7(5)9/h3-4H,1-2H3
. This indicates the molecular structure of the compound. Physical and Chemical Properties Analysis
This compound is a solid substance . It has a storageMechanism of Action
Target of Action
It is known to be used as a building block in various chemical reactions .
Mode of Action
As a chemical building block, it likely interacts with its targets through chemical reactions, leading to the formation of new compounds .
Biochemical Pathways
As a building block in chemical synthesis, it may be involved in various biochemical pathways depending on the specific reactions it is used in .
Pharmacokinetics
As a chemical compound used in synthesis, its bioavailability would depend on the specific context and conditions of its use .
Result of Action
The molecular and cellular effects of 2,3-Difluoro-1,4-dimethoxybenzene’s action would depend on the specific reactions it is used in . As a building block in chemical synthesis, it contributes to the formation of new compounds .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors, including temperature, pH, and the presence of other chemicals . These factors can affect the rate and outcome of the reactions it is involved in .
Properties
IUPAC Name |
2,3-difluoro-1,4-dimethoxybenzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F2O2/c1-11-5-3-4-6(12-2)8(10)7(5)9/h3-4H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLCXXDDOQPRUGH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)OC)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8F2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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